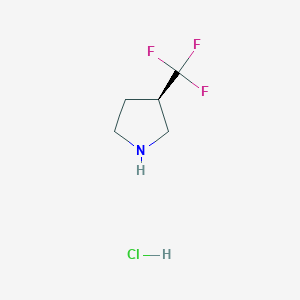

(3R)-3-(trifluoromethyl)pyrrolidine;hydrochloride

CAS No.: 2198055-96-6

Cat. No.: VC6919494

Molecular Formula: C5H9ClF3N

Molecular Weight: 175.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2198055-96-6 |

|---|---|

| Molecular Formula | C5H9ClF3N |

| Molecular Weight | 175.58 |

| IUPAC Name | (3R)-3-(trifluoromethyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-2-9-3-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 |

| Standard InChI Key | NIAIUSFJVYYGNP-PGMHMLKASA-N |

| SMILES | C1CNCC1C(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(3R)-3-(Trifluoromethyl)pyrrolidine hydrochloride (CAS No. 2198055-96-6) has the molecular formula C₅H₉ClF₃N and a molecular weight of 175.58 g/mol. The compound’s IUPAC name, (3R)-3-(trifluoromethyl)pyrrolidine hydrochloride, reflects its stereochemistry, with the trifluoromethyl group occupying the 3-position in the (R)-configuration on the pyrrolidine ring. The hydrochloride salt enhances aqueous solubility, a critical factor for its utility in biological assays.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉ClF₃N |

| Molecular Weight | 175.58 g/mol |

| SMILES | C1CNCC1C(F)(F)F.Cl |

| InChI Key | NIAIUSFJVYYGNP-PGMHMLKASA-N |

| Solubility | Not fully characterized |

The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, which stabilize intermediates in synthetic pathways and modulate the compound’s lipophilicity. This group’s steric bulk also influences interactions with biological targets, such as enzymes or receptors, by altering binding site accessibility.

Synthetic Methodologies

Case Study: Enantioselective Hydrogenation

A patented method for synthesizing (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids illustrates key principles applicable to (3R)-3-(trifluoromethyl)pyrrolidine hydrochloride:

-

Cyclization: Ethyl propiolate derivatives react with amines under acidic conditions to form pyrrolidine intermediates.

-

Enantioselective Hydrogenation: Chiral catalysts, such as palladium complexes with phosphine ligands, enforce stereochemical control.

-

Salt Formation: Treatment with HCl yields the hydrochloride salt, improving crystallinity and stability .

This method emphasizes the importance of trifluoroacetic acid as a catalyst and sodium hydroxide for aqueous workup, steps likely relevant to the target compound’s synthesis .

Applications in Drug Discovery

Role as a Synthetic Intermediate

(3R)-3-(Trifluoromethyl)pyrrolidine hydrochloride serves as a precursor for CNS-active pharmaceuticals. The pyrrolidine scaffold is prevalent in neuromodulators due to its structural similarity to endogenous amines like proline and GABA . For instance, halogenated pyrrolidine derivatives are intermediates in synthesizing dopamine reuptake inhibitors and serotonin receptor modulators .

Impact of the Trifluoromethyl Group

The -CF₃ group enhances metabolic stability by resisting oxidative degradation, a common issue in drug candidates. Additionally, its electronegativity polarizes adjacent bonds, facilitating interactions with hydrophobic pockets in target proteins. This modification has been leveraged to improve the bioavailability of antiviral and antipsychotic agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume